molecular formula C4H4ClNOS B12875759 3-Amino-5-chlorofuran-2-thiol

3-Amino-5-chlorofuran-2-thiol

Cat. No.: B12875759
M. Wt: 149.60 g/mol
InChI Key: WZJARBQHFHADKQ-UHFFFAOYSA-N
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Description

3-Amino-5-chlorofuran-2-thiol: is a heterocyclic compound containing a furan ring substituted with an amino group at position 3, a chlorine atom at position 5, and a thiol group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of a furan derivative with appropriate reagents to introduce these functional groupsThe thiol group can be introduced via thiolation reactions using thiolating agents such as thiourea .

Industrial Production Methods: Industrial production of 3-Amino-5-chlorofuran-2-thiol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-chlorofuran-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Amino-5-chlorofuran-2-thiol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the interactions of thiol-containing molecules with proteins and enzymes. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The unique functional groups on the furan ring allow for diverse chemical modifications, enabling the design of molecules with specific biological activities .

Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and materials with specific properties such as corrosion resistance or enhanced mechanical strength .

Mechanism of Action

The mechanism of action of 3-Amino-5-chlorofuran-2-thiol depends on its specific application. In biological systems, the thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can influence the compound’s reactivity and binding affinity.

Molecular Targets and Pathways:

Comparison with Similar Compounds

    3-Amino-5-chlorofuran-2-thiol: Contains a furan ring with amino, chlorine, and thiol groups.

    5-Amino-1,3,4-thiadiazole-2-thiol: Contains a thiadiazole ring with amino and thiol groups.

    3-Amino-1,2,4-triazole: Contains a triazole ring with an amino group.

Uniqueness: this compound is unique due to the combination of its functional groups and the furan ring structureThe presence of the chlorine atom provides additional sites for chemical modification, enhancing its versatility compared to similar compounds .

Properties

Molecular Formula

C4H4ClNOS

Molecular Weight

149.60 g/mol

IUPAC Name

3-amino-5-chlorofuran-2-thiol

InChI

InChI=1S/C4H4ClNOS/c5-3-1-2(6)4(8)7-3/h1,8H,6H2

InChI Key

WZJARBQHFHADKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1N)S)Cl

Origin of Product

United States

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